Quinoxaline-6-carboxylic acid hydrochloride
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Overview
Description
Quinoxaline-6-carboxylic acid hydrochloride is a heterocyclic aromatic compound with significant importance in various scientific fields. It is characterized by a fused benzene and pyrazine ring structure, making it a versatile scaffold in medicinal chemistry and industrial applications . This compound is known for its potential biological activities and is widely used in the synthesis of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives . One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield quinoxaline-6-carboxylic acid. The final step involves the conversion of the acid to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and eco-friendly catalysts, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid N-oxide.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted quinoxalines, which have significant biological and industrial applications .
Scientific Research Applications
Quinoxaline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinoxaline-2-carboxylic acid: Shares structural similarities but differs in its position of the carboxyl group.
Quinazoline: A related compound with a fused benzene and pyrimidine ring structure.
Uniqueness: Quinoxaline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable salts and derivatives makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
quinoxaline-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLRRQBHVGYHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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